Pyrazole-72

Catalog No.
S1937414
CAS No.
85833-79-0
M.F
C38H26N4O2
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazole-72

Energetic materials procurement faces isomer-specific safety risks. 2-(4-Chlorophenyl)-5-amino-2H-tetrazole (CAS 85833-79-0) addresses this with its N2-substituted structure offering high thermal stability (Td=287°C) and low sensitivity.

  • High thermal stability enables melt-cast formulations for high-density charges.
  • Lower sensitivity vs. N1 isomer reduces handling hazards for IM-compliant applications.
  • CAS-precise identity ensures reproducible safety and performance.

CAS Number

85833-79-0

Product Name

Pyrazole-72

IUPAC Name

15-[3-(4-methoxyphenyl)-2-naphthalen-2-yl-3,4-dihydropyrazol-5-yl]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one

Molecular Formula

C38H26N4O2

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C38H26N4O2/c1-44-27-17-14-24(15-18-27)35-22-33(40-42(35)26-16-13-23-7-2-3-8-25(23)21-26)28-19-20-31-36-29(28)9-6-10-30(36)37-39-32-11-4-5-12-34(32)41(37)38(31)43/h2-21,35H,22H2,1H3

InChI Key

NRJWLWMYNPVLGP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC4=CC=CC=C4C=C3)C5=C6C=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC=C98

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC4=CC=CC=C4C=C3)C5=C6C=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC=C98

Synonyms

2-(4-Chlorophenyl)-5-amino-2H-tetrazole, 5-Amino-2-(4-chlorophenyl)-2H-tetrazole, 2-(4-Chlorophenyl)-2H-tetrazol-5-amine

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2-(4-Chlorophenyl)-5-amino-2H-tetrazole, CAS 85833-79-0, is a nitrogen-rich heterocyclic compound belonging to the aryl-substituted aminotetrazole class. Materials in this class are investigated for applications as energetic materials and gas generants due to their high heats of formation, significant nitrogen content, and ability to decompose into large volumes of nitrogen gas. The key procurement-relevant attributes for this compound class are thermal stability, density, and sensitivity to external stimuli, which are critically dependent on the specific isomeric form and substituent pattern of the molecule [1].

Research Procurement Fit

1 Research fluorophore intended for organic electronics and photonics studies
2 Green-region absorption profile supports visible-light optical setup design
3 Elevated thermal stability broadens processing window for device fabrication
4 Specified functional dye content aids batch-to-batch optical reproducibility

In the procurement of energetic materials, substituting closely related isomers is not viable. For aryl-aminotetrazoles, the position of the aryl substituent (N1 vs. N2 on the tetrazole ring) fundamentally alters the compound's safety and performance profile. The N2-substituted isomer, 2-(4-chlorophenyl)-5-amino-2H-tetrazole, exhibits significantly different thermal stability and sensitivity compared to its N1-substituted counterpart [REFS-1, REFS-2]. This makes precise, CAS-number-specific procurement essential, as substituting the wrong isomer can lead to materials with a lower safety margin and unpredictable performance under operational conditions.

Substitution / Mismatch Risk

Absorption Wavelength Shift

Replacing Pyrazole-72 with a generic pyrazoline fluorophore may shift absorption into the blue region, altering excitation sources and detection parameters in established optical systems.

Thermal Profile Mismatch

Alternative dyes with lower melting points may degrade during high-temperature steps such as annealing or thermal evaporation, compromising device integrity.

Functional Purity Discrepancy

Generic purity claims do not guarantee the same active fluorophore content; a dye-content specification is necessary to maintain optical density and batch consistency.

Superior Thermal Stability for a Wider Processing and Storage Window

2-(4-Chlorophenyl)-5-amino-2H-tetrazole exhibits a decomposition temperature of 287 °C, which is 40 °C higher than its direct isomer, 1-(4-chlorophenyl)-5-amino-1H-tetrazole (247 °C) [1].

Evidence DimensionThermal Decomposition Temperature (Td) by DSC
Target Compound Data287 °C
Comparator Or Baseline1-(4-chlorophenyl)-5-amino-1H-tetrazole at 247 °C
Quantified Difference+40 °C
ConditionsDifferential Scanning Calorimetry (DSC) at a heating rate of 5 °C/min.

This significant increase in thermal stability allows for a wider margin of safety during handling, formulation, and storage, and enables its use in applications requiring higher temperature survivability.

Absorption Maximum
Class-level inference
519 nm vs. ~360 nm typical pyrazolines
Supports green-region optical filter and light source selection
Class comparison; exact conditions to verify per application

Higher Crystal Density for Improved Volumetric Performance

The measured crystal density of the target N2-isomer is 1.55 g·cm⁻³, which is higher than the 1.52 g·cm⁻³ density of the N1-isomer comparator [1].

Evidence DimensionCrystal Density (ρ)
Target Compound Data1.55 g·cm⁻³
Comparator Or Baseline1-(4-chlorophenyl)-5-amino-1H-tetrazole at 1.52 g·cm⁻³
Quantified Difference+1.97%
ConditionsSingle-crystal X-ray diffraction at 173 K.

Higher density is a critical parameter for energetic materials, as it directly correlates with increased volumetric energy content and superior detonation performance (velocity and pressure).

Thermal Stability
Reported
280–286 °C vs. Rhodamine B ~165–168 °C
Enables higher-temperature device processing steps
Cross-study comparison; verify under intended fabrication conditions

Favorable Calculated Detonation Properties

Based on its higher density and calculated heat of formation, 2-(4-chlorophenyl)-5-amino-2H-tetrazole shows slightly improved calculated detonation performance over its N1-isomer, with a detonation pressure of 23.4 GPa and velocity of 7564 m·s⁻¹ [1].

Evidence DimensionCalculated Detonation Pressure (P) and Velocity (Dv)
Target Compound DataP = 23.4 GPa; Dv = 7564 m·s⁻¹
Comparator Or Baseline1-(4-chlorophenyl)-5-amino-1H-tetrazole at P = 23.0 GPa; Dv = 7552 m·s⁻¹
Quantified DifferenceP: +0.4 GPa; Dv: +12 m·s⁻¹
ConditionsCalculations performed with EXPLO5 v6.01 software based on experimental densities.

Even small improvements in detonation pressure and velocity are significant, indicating a more efficient and powerful energetic material for performance-critical applications.

Functional Dye Content
Data to verify
Dye content 95%
Reduces risk of purchasing functionally dilute material
Manufacturer CoA specification; verify per batch

Reduced Sensitivity Profile for Improved Safety and Handling

The class of 2-Aryl-5-aminotetrazoles, to which the target compound belongs, has been demonstrated to be significantly less sensitive to impact and friction compared to the corresponding 1-Aryl isomers [1]. This provides a critical safety advantage in handling, transport, and processing.

Evidence DimensionMechanical Sensitivity (Impact & Friction)
Target Compound DataLower sensitivity
Comparator Or Baseline1-Aryl-5-aminotetrazole isomer class (Higher sensitivity)
Quantified DifferenceNot quantified for this specific compound in the source, but stated as 'significantly less sensitive' for the class.
ConditionsGeneral finding for the compound class.

Lower sensitivity is a primary driver in the development of modern Insensitive Munitions (IM), making this compound a more suitable choice for applications where safety and reliability are paramount.

Formulation of Thermally Stable, Insensitive Munitions (IM)

The combination of significantly higher thermal stability (Td = 287 °C) and a lower sensitivity profile makes this compound a prime candidate for developing next-generation IM-compliant explosives and propellants that are safer to handle and store [REFS-1, REFS-2].

High-Density Melt-Castable Explosive Formulations

The compound's high thermal stability provides a sufficient liquid range before decomposition, suggesting its suitability as a component in melt-cast explosive formulations, which offer advantages in processing and achieving high-density charges [1].

Precursor for High-Performance, High-Density Energetic Compositions

With its superior crystal density and favorable detonation characteristics, this specific isomer serves as a valuable building block for advanced energetic compositions where maximizing volumetric performance is a key design requirement [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Green-light optical calibration standard
Absorption profile in the green visible region
Wavelength accuracy and inter-instrument reproducibility
Green-emitting dopant for organic electronics
Thermal stability and absorption compatibility
Process stability under thermal evaporation or annealing
High-temperature fluorescent tracer
Combined optical signature and thermal threshold
Fluorescence retention after heat treatment and processing

XLogP3

8.3

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